7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
- This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities.
- Its chemical structure consists of a triazolo[1,5-a]pyrimidine core with a carboxamide group and substituents at specific positions.
- The compound’s systematic name reflects its substituents: 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common approach involves cyclization of appropriate precursors. For example, a reaction between an and a can yield the desired compound.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It may serve as a scaffold for designing bioactive compounds (e.g., kinase inhibitors).
Medicine: Investigations explore its potential as an antitumor, antiviral, or anti-inflammatory agent.
Industry: Applications include materials science (e.g., organic semiconductors) and drug development.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect cellular processes (e.g., apoptosis).
Comparison with Similar Compounds
Uniqueness: Its specific substituents and fused triazolopyrimidine core distinguish it.
Similar Compounds: Other triazolopyrimidines include
Properties
Molecular Formula |
C20H18BrN5O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-7-9-16(28-2)10-8-15)18(13-3-5-14(21)6-4-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
MKYQULNZXALEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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